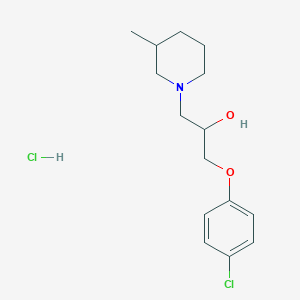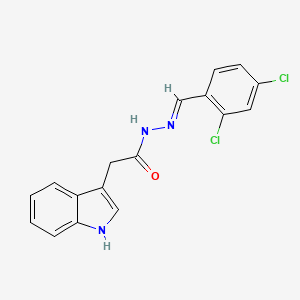
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-3-yl)acetohydrazide
Descripción general
Descripción
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-3-yl)acetohydrazide, also known as DIBA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. DIBA is a hydrazone derivative of indole-3-acetic acid (IAA) that has been synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-3-yl)acetohydrazide has been investigated for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes. In agriculture, this compound has been investigated for its plant growth-promoting properties and its ability to enhance crop yield. In industry, this compound has been studied for its potential use as a corrosion inhibitor and as a dye intermediate.
Mecanismo De Acción
The mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-3-yl)acetohydrazide is not fully understood, but it is believed to act through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition by this compound may contribute to its anti-inflammatory activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition by this compound may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated that this compound can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-3-yl)acetohydrazide has several advantages for lab experiments, including its simple synthesis method, low cost, and potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for research on N'-(2,4-dichlorobenzylidene)-2-(1H-indol-3-yl)acetohydrazide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the investigation of this compound's potential use in the treatment of other diseases such as cancer and diabetes. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, research could be conducted to investigate the potential use of this compound in agriculture and industry.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-6-5-11(15(19)8-13)10-21-22-17(23)7-12-9-20-16-4-2-1-3-14(12)16/h1-6,8-10,20H,7H2,(H,22,23)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHNCIDWTBZGQH-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



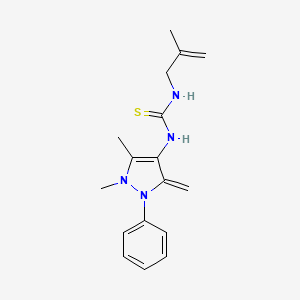
![2'-methoxy-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]biphenyl-3-carboxamide](/img/structure/B3889327.png)
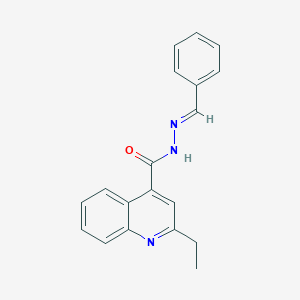
![3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889335.png)
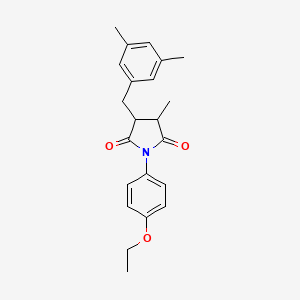

![6-chloro-3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3889360.png)
![N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B3889369.png)
![2-methoxy-1-naphthaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3889370.png)
![7-bromo-4-[3-(4-morpholinyl)propanoyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B3889374.png)
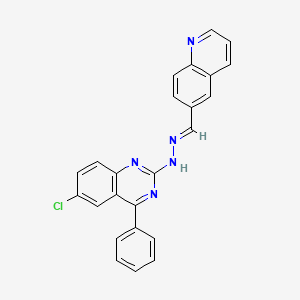

![2-(2-methylphenyl)-3-[(4-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B3889393.png)
